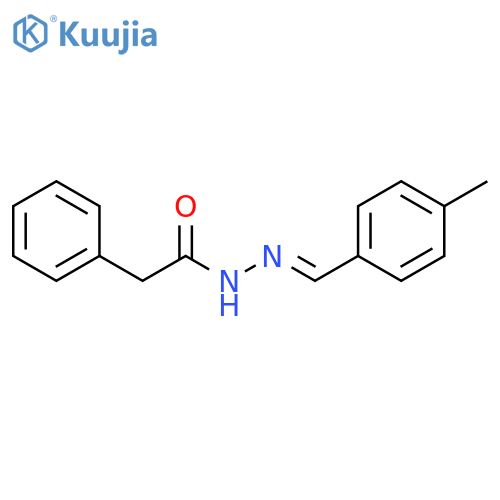Cas no 4830-83-5 (N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide)

4830-83-5 structure
商品名:N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide
N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide 化学的及び物理的性質
名前と識別子
-
- (E)-N-(4-methylbenzylidene)-2-phenylacetohydrazide
- Acetic acid, phenyl-, (p-methylbenzylidene)hydrazide, (E)- (8CI)
- N'-[(1E)-(4-METHYLPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE
- AE-641/06345025
- AKOS002235770
- N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide
- 4830-83-5
- (E)-N'-(4-methylbenzylidene)-2-phenylacetohydrazide
- F1048-0190
- N'-(4-methylbenzylidene)-2-phenylacetohydrazide
- Z49703707
- N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide
-
- インチ: 1S/C16H16N2O/c1-13-7-9-15(10-8-13)12-17-18-16(19)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+
- InChIKey: NHTUKZWHFKNJDS-SFQUDFHCSA-N
- ほほえんだ: C(N/N=C/C1=CC=C(C)C=C1)(=O)CC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 252.126263138g/mol
- どういたいしつりょう: 252.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 41.5Ų
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.78±0.46(Predicted)
N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1048-0190-15mg |
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide |
4830-83-5 | 90%+ | 15mg |
$89.0 | 2023-08-13 | |
| Life Chemicals | F1048-0190-2μmol |
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide |
4830-83-5 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
| Life Chemicals | F1048-0190-10μmol |
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide |
4830-83-5 | 90%+ | 10μmol |
$69.0 | 2023-08-13 | |
| Life Chemicals | F1048-0190-25mg |
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide |
4830-83-5 | 90%+ | 25mg |
$109.0 | 2023-08-13 | |
| Life Chemicals | F1048-0190-3mg |
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide |
4830-83-5 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
| Life Chemicals | F1048-0190-4mg |
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide |
4830-83-5 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
| Life Chemicals | F1048-0190-2mg |
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide |
4830-83-5 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
| Life Chemicals | F1048-0190-20μmol |
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide |
4830-83-5 | 90%+ | 20μmol |
$79.0 | 2023-08-13 | |
| Life Chemicals | F1048-0190-75mg |
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide |
4830-83-5 | 90%+ | 75mg |
$208.0 | 2023-08-13 | |
| Life Chemicals | F1048-0190-5mg |
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide |
4830-83-5 | 90%+ | 5mg |
$69.0 | 2023-08-13 |
N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
4830-83-5 (N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide) 関連製品
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
